molecular formula C10H19NO2S B13290882 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid

Cat. No.: B13290882
M. Wt: 217.33 g/mol
InChI Key: CJYAYGQRIONXPI-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H19NO2S It is a piperidine derivative, characterized by the presence of a tert-butylsulfanyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butylsulfanyl reagents under controlled conditions. One common method includes the use of tert-butylthiol and piperidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

4-tert-butylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H19NO2S/c1-9(2,3)14-10(8(12)13)4-6-11-7-5-10/h11H,4-7H2,1-3H3,(H,12,13)

InChI Key

CJYAYGQRIONXPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1(CCNCC1)C(=O)O

Origin of Product

United States

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